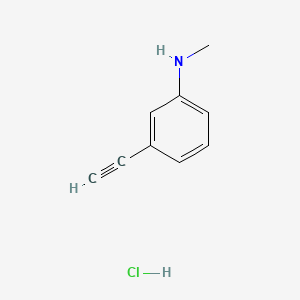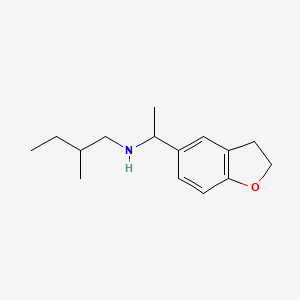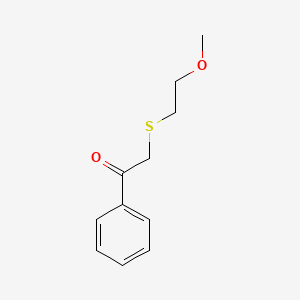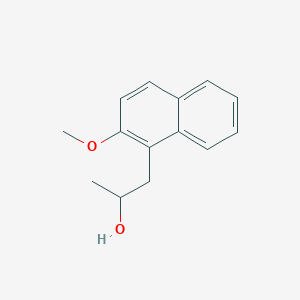![molecular formula C11H18O2S B13536913 5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid is a synthetic organic compound with the molecular formula C11H18O2S. It is characterized by a spirocyclic structure, which includes a hexane ring fused to a three-membered ring, and a carboxylic acid functional group. The presence of an isobutylthio group adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the isobutylthio group and the carboxylic acid functional group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The final step usually involves the hydrolysis of an ester intermediate to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the spirocyclic ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide under radical conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated spirocyclic compounds.
Applications De Recherche Scientifique
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The isobutylthio group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the isobutylthio group, which imparts distinct chemical reactivity and biological activity. The spirocyclic structure also contributes to its rigidity and stability, making it a valuable scaffold in various applications.
Propriétés
Formule moléculaire |
C11H18O2S |
|---|---|
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
5-(2-methylpropylsulfanyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-8(2)5-14-11(9(12)13)6-10(7-11)3-4-10/h8H,3-7H2,1-2H3,(H,12,13) |
Clé InChI |
AUVMXOXIXBXEMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1(CC2(C1)CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


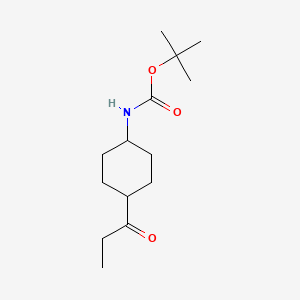




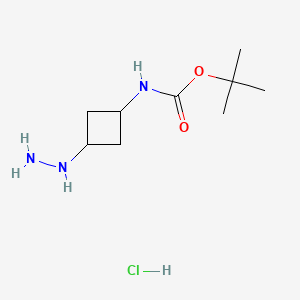
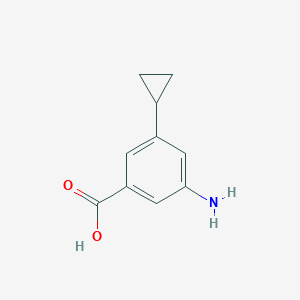
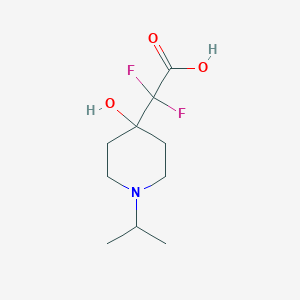
![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
